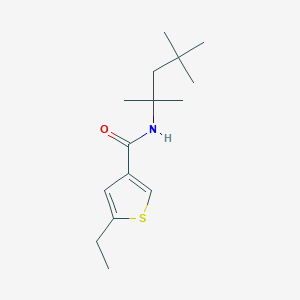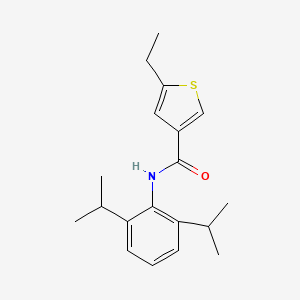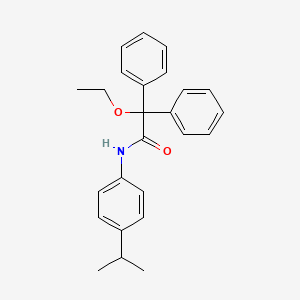
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide
説明
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that is used in the treatment of various cancers. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in the treatment of other types of cancers such as pancreatic neuroendocrine tumors, hepatocellular carcinoma, and breast cancer.
作用機序
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide inhibits the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer because tumors require a blood supply to grow and spread. 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. It has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been shown to have a good safety profile and has been well-tolerated in clinical trials.
実験室実験の利点と制限
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has several advantages for lab experiments. It has been well-studied and has been shown to have potent anti-tumor activity in preclinical studies. It has also been used in several clinical trials and has been shown to have a good safety profile. However, there are also some limitations to using 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide in lab experiments. It is a small molecule tyrosine kinase inhibitor and may not be effective in all types of cancers. It may also have off-target effects that could affect the results of experiments.
将来の方向性
There are several future directions for the study of 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide. One area of research is the identification of biomarkers that can predict which patients will respond to 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide. There is also a need for the development of new tyrosine kinase inhibitors that can overcome the limitations of 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide and be effective in a wider range of cancers.
科学的研究の応用
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been extensively studied for its anti-tumor activity and has been shown to inhibit the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. It has been used in the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, hepatocellular carcinoma, and breast cancer. 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical studies and has been used in several clinical trials.
特性
IUPAC Name |
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NOS/c1-7-12-8-11(9-18-12)13(17)16-15(5,6)10-14(2,3)4/h8-9H,7,10H2,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASMPPLDTSJMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-2,6-pyridinediylbis[2-(2-chloro-6-fluorophenyl)acetamide]](/img/structure/B4264941.png)
![diethyl 5-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264963.png)
![methyl 3-({[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4264967.png)
![6-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4264987.png)
![3-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264994.png)
![3-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264998.png)
![3-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265002.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4265014.png)
![5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4265021.png)

![N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265032.png)

![N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265049.png)
![5-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4265056.png)